3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol
Description
Properties
Molecular Formula |
C11H15Cl2NO |
|---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
3-[1-(2,4-dichlorophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H15Cl2NO/c1-8(14-5-2-6-15)10-4-3-9(12)7-11(10)13/h3-4,7-8,14-15H,2,5-6H2,1H3 |
InChI Key |
SLMWOYMBXGNBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NCCCO |
Origin of Product |
United States |
Preparation Methods
Direct N-Alkylation of Amino Alcohols
One of the most common approaches involves the N-alkylation of a suitable amino alcohol precursor with 2,4-dichlorophenyl derivatives. The general procedure includes:
- Starting Material: 3-Aminopropan-1-ol or its protected derivatives.
- Reagents: 2,4-Dichloro-1-phenylethanone or 2,4-dichlorophenylacetaldehyde.
- Reaction Conditions: Reflux in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, with bases like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
- Outcome: Formation of the N-(2,4-dichlorophenyl)ethylamine intermediate, which can be further functionalized.
Reductive Amination Approach
This method involves the condensation of 2,4-dichlorobenzaldehyde with a primary amine derived from amino alcohols:
- Step 1: Condensation of 2,4-dichlorobenzaldehyde with an amino alcohol (e.g., 3-aminopropan-1-ol) in the presence of an acid catalyst or under neutral conditions to form an imine.
- Step 2: Reduction of the imine using sodium borohydride or catalytic hydrogenation, yielding the secondary amine with the 2,4-dichlorophenyl group attached.
- Reaction Conditions: Typically carried out in ethanol or methanol at room temperature or mild heating.
Amide Coupling Strategy
This involves synthesizing the compound via amide bond formation:
- Starting Materials: 2,4-Dichlorophenylacetic acid or its derivatives.
- Coupling Agents: Use of carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
- Procedure: Activation of the acid followed by reaction with 3-aminopropanol derivatives under controlled conditions.
- Outcome: Formation of an amide linkage, which can be subsequently reduced or modified to obtain the target compound.
Microwave-Assisted Synthesis
Recent advances have demonstrated the efficacy of microwave irradiation in accelerating synthesis:
- Method: Combining amino alcohols with dichlorophenyl derivatives in suitable solvents (e.g., ethanol, acetonitrile).
- Conditions: Microwave irradiation at temperatures around 80–120°C for 10–30 minutes.
- Advantages: Significantly reduced reaction times and improved yields, as evidenced in the synthesis of heterocyclic derivatives like triazoles and thiazoles, which share similar synthetic pathways.
Key Reaction Parameters and Data Table
Research Outcomes and Perspectives
- Efficiency: Microwave-assisted protocols markedly improve reaction times and yields, making them favorable for large-scale synthesis.
- Selectivity: The choice of solvent and base influences regioselectivity and purity.
- Environmental Considerations: Solvent-free and catalyst-free microwave methods are emerging as greener alternatives.
Additional Considerations
- Protection/Deprotection Strategies: Protecting groups on amino alcohols can be employed to prevent side reactions.
- Functional Group Compatibility: The presence of chloro groups necessitates careful control to avoid undesired nucleophilic substitutions.
- Purification: Typical purification involves column chromatography, recrystallization, or preparative HPLC, depending on the reaction scale.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or antimicrobial properties.
Biology: The compound is studied for its effects on various biological pathways and its potential as a bioactive molecule.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between 3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol and related compounds:
Key Observations:
Dichlorophenyl Substitution: All compounds share a 2,4-dichlorophenyl group, which enhances lipophilicity and binding affinity to hydrophobic targets (e.g., fungal membranes or cannabinoid receptors) .
Functional Group Diversity: The ethylamino-propanol chain in the target compound distinguishes it from imidazole-based analogs like imazalil. This substitution may influence solubility and metabolic stability .
Biological Activity: Imidazole-containing compounds (e.g., imazalil) leverage the heterocyclic ring’s ability to coordinate metal ions or disrupt fungal ergosterol synthesis . Pyrazole-carboxamides like AM251 target cannabinoid receptors via hydrophobic interactions with the dichlorophenyl group .
Pharmacokinetic and Physicochemical Comparisons
While direct data for this compound are unavailable, inferences can be drawn from analogs:
| Property | Target Compound | Imazalil | AM251 |
|---|---|---|---|
| LogP (Lipophilicity) | Estimated ~3.5 (propanol-amine) | 4.1 (imidazole-ether) | 5.2 (pyrazole-carboxamide) |
| Water Solubility | Moderate (hydroxyl group) | Low (allyloxy chain) | Very low (halogenated core) |
| Metabolic Stability | Likely moderate | High (resistant to oxidation) | Low (extensive hepatic metabolism) |
Notes:
Biological Activity
3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H15Cl2NO
- Molecular Weight : 248.15 g/mol
- CAS Number : 1042531-33-8
Pharmacological Profile
The compound exhibits various biological activities, particularly in the context of neuropharmacology and receptor interaction. It has been investigated primarily for its action on dopamine receptors, specifically the D3 receptor.
Dopamine Receptor Interaction
Recent studies have highlighted that compounds structurally similar to this compound can act as selective agonists for the D3 dopamine receptor. For instance, ML417, a related compound, showed significant selectivity and efficacy in promoting D3R-mediated β-arrestin translocation and G protein activation while lacking activity at other dopamine receptors . This suggests that this compound may also exhibit selective agonistic properties.
The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems, particularly through interactions with G protein-coupled receptors (GPCRs). The unique structural features contribute to its selectivity for the D3 receptor, which is implicated in various neuropsychiatric disorders.
Biological Activity Summary Table
Neuroprotective Effects
In vitro studies suggest that compounds similar to this compound may protect against neurodegeneration. For example, research involving induced pluripotent stem cells (iPSCs) demonstrated that selective D3R agonists could mitigate neuronal loss under stress conditions .
Q & A
Q. What are the recommended synthetic routes for 3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination using 2,4-dichlorophenylacetaldehyde and 3-aminopropanol. Sodium borohydride (NaBH4) or catalytic hydrogenation (e.g., Pd/C under H₂) are common reducing agents. Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance intermediate stability.
- Temperature control : Maintain 0–25°C to minimize side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
- Yield improvement : Stoichiometric ratios (1:1.2 aldehyde:amine) and inert atmosphere (N₂/Ar) reduce oxidation byproducts.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of:
- HPLC-MS : To confirm molecular weight (e.g., m/z ~274.1) and detect impurities (<0.5% threshold).
- ¹H/¹³C NMR : Key signals include δ 1.2–1.5 ppm (CH₂CH₂NH), δ 4.5–4.8 ppm (OH), and aromatic protons at δ 7.1–7.4 ppm .
- Elemental analysis : Validate C, H, N, Cl content against theoretical values (e.g., C: 52.3%, H: 5.1%, N: 5.1%, Cl: 25.8%).
Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in H₂O/acetonitrile). Monitor transitions at m/z 274→156 (quantifier) and 274→128 (qualifier) .
- Calibration curves : Linear range 1–1000 ng/mL (R² > 0.99) with deuterated internal standards (e.g., d₄-analog) to correct matrix effects.
Advanced Research Questions
Q. How do stereochemical variations (e.g., enantiomers) affect the biological activity of this compound?
- Methodological Answer :
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to isolate enantiomers .
- Activity assays : Compare IC₅₀ values in receptor-binding studies (e.g., GPCR assays). For example, the (R)-enantiomer may show 10-fold higher affinity due to steric alignment with hydrophobic binding pockets.
- Molecular docking : Validate stereospecific interactions using software like AutoDock Vina (PDB ID: 6CM4) .
Q. What strategies resolve contradictions in environmental fate data (e.g., biodegradation vs. persistence)?
- Methodological Answer :
- Batch experiments : Assess aerobic/anaerobic degradation in soil/water systems (OECD 301/307 guidelines). Monitor half-life (t₁/₂) via LC-MS .
- QSPR modeling : Predict biodegradability using descriptors like logP (2.8) and topological surface area (85 Ų). Discrepancies may arise from microbial community variability .
- Isotope labeling : Use ¹⁴C-labeled compound to trace mineralization pathways (e.g., ¹⁴CO₂ evolution assays) .
Q. How can researchers optimize the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability profiling : Incubate in buffers (pH 1–10) at 37°C. LC-MS identifies degradation products (e.g., hydrolysis of the amine group at pH < 3) .
- Excipient screening : Add cyclodextrins (5% w/v) or PEG-400 (10% v/v) to enhance aqueous solubility and reduce aggregation.
- Accelerated stability studies : Store at 40°C/75% RH for 6 months; degradation <5% indicates shelf-life >2 years.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
